NSC 42834
Overview
Description
It is known for its ability to inhibit the autophosphorylation of both wild-type JAK2 and the JAK2-V617F mutant in a dose-dependent manner . This compound has shown significant potential in scientific research, particularly in the fields of oncology and hematology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 42834 involves multiple steps, starting with the preparation of the core structure. The compound is synthesized through a series of reactions that include the formation of key intermediates, followed by their functionalization to achieve the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. The production is carried out under controlled conditions to maintain the quality and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
NSC 42834 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
NSC 42834 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating myeloproliferative disorders and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
NSC 42834 exerts its effects by specifically inhibiting the autophosphorylation of JAK2. This inhibition disrupts the JAK/STAT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cells expressing the JAK2-V617F mutation. The compound targets the ATP-binding site of JAK2, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor used for treating myelofibrosis.
Momelotinib: A JAK1 and JAK2 inhibitor investigated for its potential in treating myelofibrosis.
Uniqueness
NSC 42834 is unique due to its high specificity for JAK2 and its ability to inhibit both wild-type and mutant forms of the kinase. This specificity makes it a valuable tool for studying the JAK/STAT pathway and developing targeted therapies for diseases involving JAK2 mutations .
Properties
IUPAC Name |
2-methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(15-13-20-11-5-7-17-24-20,16-14-21-12-6-8-18-25-21)22(26)19-9-3-2-4-10-19/h2-12,17-18H,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETYDCSRABYHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285798 | |
Record name | JAK2 Inhibitor V, Z3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195371-52-9 | |
Record name | JAK2 Inhibitor V, Z3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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